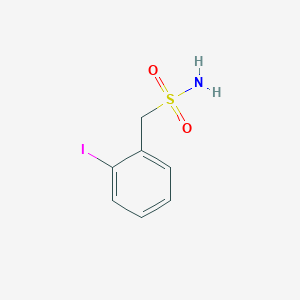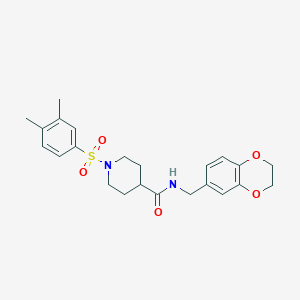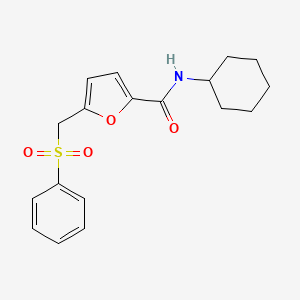![molecular formula C17H20N2O3S B7479983 N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide, commonly known as TMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMSB is a sulfonylurea compound that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
TMSB exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), which results in depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
TMSB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TMSB stimulates insulin secretion from pancreatic beta cells and enhances glucose uptake in skeletal muscle cells. TMSB has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMSB in lab experiments is its specificity for the sulfonylurea receptor. This specificity allows researchers to study the effects of TMSB on insulin secretion and glucose uptake without interfering with other signaling pathways. However, TMSB has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for research on TMSB. One area of interest is the development of TMSB analogs with improved pharmacokinetic properties. Another direction is the investigation of TMSB's potential as an anticancer agent. Additionally, TMSB's effects on other signaling pathways, such as the AMPK pathway, warrant further investigation. Overall, TMSB has shown great potential for use in various fields, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of TMSB involves the reaction of 4-aminobenzamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of N-methylmorpholine as a base. The reaction yields N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide as a white crystalline solid with a melting point of 218-220°C.
Applications De Recherche Scientifique
TMSB has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an antidiabetic agent. TMSB has been shown to stimulate insulin secretion and improve glucose uptake in vitro and in vivo. Additionally, TMSB has been studied for its anti-inflammatory and anticancer properties. TMSB has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)16(13(3)10-11)23(21,22)19-15-7-5-14(6-8-15)17(20)18-4/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBYDVUVPPYQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)


![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)



![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)